molecular formula C22H23N3O2 B10991431 4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide

4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide

Cat. No.: B10991431
M. Wt: 361.4 g/mol
InChI Key: YPAAHGDAVMHPAK-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide is a complex organic compound that features an indole moiety, a methoxybenzyl group, and a dihydropyridinecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound with modified functional groups .

Scientific Research Applications

4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium iodide
  • 2-(2-(4-hydroxy-phenyl)-vinyl)-1-methyl-pyridinium iodide
  • 2-(2-(4-tert-butyl-phenyl)-vinyl)-1-methyl-pyridinium iodide

Uniqueness

4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C22H23N3O2/c1-27-18-8-6-16(7-9-18)14-24-22(26)25-12-10-17(11-13-25)20-15-23-21-5-3-2-4-19(20)21/h2-10,15,23H,11-14H2,1H3,(H,24,26)

InChI Key

YPAAHGDAVMHPAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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